molecular formula C12H8ClNO3 B1424968 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid CAS No. 289044-48-0

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Cat. No.: B1424968
CAS No.: 289044-48-0
M. Wt: 249.65 g/mol
InChI Key: YLGCYYLGIDUOMC-UHFFFAOYSA-N
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Description

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a chloropyridine ring via an ether linkage

Mechanism of Action

Target of Action

The primary targets of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to target nuclear receptors and caspases , which play crucial roles in cellular processes such as regulation of gene expression and apoptosis, respectively.

Mode of Action

The exact mode of action of This compound For instance, compounds with similar structures have been shown to undergo reactions at the benzylic position .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been known to affect pathways involving oxidative addition and transmetalation .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been known to have antimicrobial , antioxidative , antibiotic , and anticancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been known to be persistent in the environment .

Biochemical Analysis

Biochemical Properties

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy. In in vivo studies, the long-term effects include potential changes in cellular function due to prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-hydroxybenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 5-chloropyridin-2-ol is reacted with 4-hydroxybenzoic acid in the presence of the base, leading to the formation of the ether linkage between the two aromatic rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Products with various substituents replacing the chlorine atom.

    Esterification: Ester derivatives of this compound.

    Reduction: 4-[(5-Chloropyridin-2-yl)oxy]benzyl alcohol.

Scientific Research Applications

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used to study the interactions of aromatic compounds with biological systems.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Chloropyridin-2-yl)oxy]benzoic acid: Similar structure but with the ether linkage at a different position on the benzoic acid ring.

    4-Acetyl-2-chloropyridine: Contains a chloropyridine ring but with an acetyl group instead of a benzoic acid moiety.

    2-Chloro-5-fluoropyrimidine: Features a chloropyridine ring with a fluorine substituent.

Uniqueness

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a carboxylic acid and a chloropyridine ring allows for diverse chemical modifications and applications.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGCYYLGIDUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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